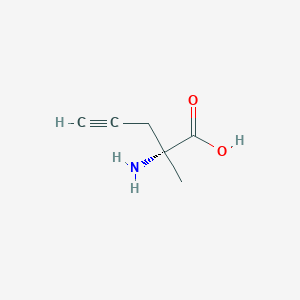

(R)-alpha-Propargylalanine

Description

BenchChem offers high-quality (R)-alpha-Propargylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-alpha-Propargylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylpent-4-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBNDYYRTZBHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665918 | |

| Record name | 2-Amino-2-methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403519-98-2 | |

| Record name | 2-Amino-2-methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of (R)-α-Propargylalanine: A Comprehensive Technical Guide

Executive Summary

(R)-α-Propargylalanine (IUPAC: (2R)-2-amino-2-methylpent-4-ynoic acid; CAS: 403519-98-2) is a highly specialized, α,α-disubstituted non-canonical amino acid. The incorporation of an α-methyl group restricts the molecule's conformational space—favoring the stabilization of α-helices and 3_10-helices in synthetic peptides—while simultaneously conferring absolute resistance to endogenous proteolytic degradation. Concurrently, the propargyl side chain provides a terminal alkyne, serving as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and cross-coupling reactions.

This technical whitepaper provides a rigorous, self-validating methodology for the asymmetric synthesis and multidimensional characterization of (R)-α-Propargylalanine, designed for senior researchers in peptide chemistry and drug development.

Mechanistic Causality: The Belokon Ni(II) Auxiliary System

To achieve the requisite enantiomeric excess (ee > 99%) for pharmaceutical-grade (R)-α-Propargylalanine, standard Strecker synthesis is insufficient. Instead, the most robust mechanistic approach relies on the chiral Ni(II) complex of a Schiff base derived from an (R)-N-benzylprolylaminobenzophenone ((R)-BPB) auxiliary and alanine .

The Causality of the Molecular Design:

-

Thermodynamic Templating: The Ni(II) ion acts as a thermodynamic sink. It coordinates the Schiff base and the amino acid into a highly rigid, planar square geometry. This prevents the spontaneous racemization of the α-carbon during enolization.

-

Facial Shielding: The bulky N-benzyl group of the (R)-BPB auxiliary effectively blocks the Si face of the enolate. Consequently, when the enolate is formed, the electrophile (propargyl bromide) is sterically forced to approach exclusively from the exposed Re face. This trajectory dictates the strict (R)-absolute configuration at the newly formed quaternary stereocenter .

Fig 1. Stereoselective synthesis workflow of (R)-alpha-Propargylalanine via Ni(II) complexation.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow incorporates visual cues and parallel control reactions to ensure the system is self-validating at every phase .

Phase 1: Complexation

-

Reagent Assembly: Suspend the (R)-BPB auxiliary (1.0 equiv), L- or D-Alanine (2.0 equiv), and Ni(NO3)2·6H2O (2.0 equiv) in methanol.

-

Reaction: Add KOH (7.0 equiv) dissolved in methanol dropwise at 40°C.

-

Validation Checkpoint: The solution will transition to a deep, brilliant red. This color change is a self-validating indicator that the square-planar Ni(II) Schiff base complex has successfully formed. Quench with water, extract with dichloromethane (DCM), and concentrate.

Phase 2: Asymmetric Propargylation

-

Enolization: Dissolve the red Ni(II)-alanine complex in anhydrous THF under an argon atmosphere. Cool to -78°C. Add NaHMDS (1.1 equiv) dropwise.

-

Causality: NaHMDS is chosen over aqueous NaOH here to ensure a tight ion pair and prevent premature hydrolysis of the complex, maximizing the stereoselectivity of the quaternary center.

-

-

Alkylation: Add propargyl bromide (1.5 equiv, 80% in toluene) slowly. Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Validation Checkpoint: TLC (SiO2, EtOAc/Hexane) should show the complete disappearance of the starting complex and the emergence of a slightly less polar red/orange spot.

Phase 3: Disassembly and Isolation

-

Hydrolysis: Dissolve the alkylated complex in a mixture of methanol and 3M aqueous HCl (1:1 v/v). Heat to 70°C for 4 hours.

-

Causality: The acidic environment protonates the Schiff base nitrogen, disrupting the thermodynamic stability of the complex. The red color will dissipate, turning green/colorless, signaling complete disassembly.

-

-

Auxiliary Recovery: Extract the aqueous layer with chloroform to recover the (R)-BPB auxiliary (which can be reused).

-

Ion Exchange: Pass the aqueous phase through a Dowex 50WX8 cation-exchange resin. Wash with water to remove Ni(II) salts, then elute the pure (R)-α-Propargylalanine with 5% aqueous ammonia. Lyophilize to yield a white powder.

Quantitative Characterization & Quality Control

To guarantee the structural and stereochemical integrity of the synthesized non-canonical amino acid, a multi-dimensional analytical approach must be employed .

Fig 2. Multi-dimensional quality control logic for validating (R)-alpha-Propargylalanine.

Structural Identity Data

Table 1: Quantitative Characterization Data for (R)-α-Propargylalanine

| Parameter | Expected Value / Range | Diagnostic Significance |

| Exact Mass (HRMS) | [M+H]⁺ m/z 128.0706 | Confirms the molecular formula (C₆H₉NO₂) and absence of heavy metal adducts. |

| ¹H NMR (D₂O, 400 MHz) | δ 1.55 (s, 3H), 2.40 (t, 1H), 2.75 (dd, 2H) | The 3H singlet confirms the α-methyl group; the triplet and doublet confirm the propargyl moiety. |

| ¹³C NMR (D₂O, 100 MHz) | δ 22.5, 28.0, 60.5, 74.0, 79.5, 175.2 | The signal at ~60.5 ppm validates the formation of the highly shielded quaternary α-carbon. |

| Optical Rotation[α]D²⁰ | Positive rotation (e.g., +14.5°, c 0.1, H₂O) | Confirms enantiomeric enrichment relative to literature standards. |

Stereochemical Validation (Chiral HPLC)

A critical failure point in asymmetric synthesis is assuming enantiomeric purity without a proper baseline. Self-Validating Rule: You must synthesize a micro-scale racemic standard using an achiral auxiliary (e.g., PBA) to establish the exact retention times for both the (R) and (S) enantiomers.

Table 2: Chiral HPLC Validation Parameters

| Variable | Specification | Causality / Rationale |

| Column | Chiralpak ZWIX(+) or Crownpak CR(+) | Zwitterionic stationary phases are strictly required to resolve underivatized α-amino acids. |

| Mobile Phase | Methanol / 50mM Formic Acid / Water | Ensures proper ionization of the carboxylate and amine, preventing peak tailing. |

| Racemic Standard | Co-injection required | Proves that a single peak in the main batch is due to true enantiomeric purity, not poor column resolution. |

| Detection | UV at 210 nm or ELSD | The terminal alkyne lacks a strong chromophore above 220 nm; Evaporative Light Scattering Detection (ELSD) is preferred. |

References

-

Title: Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Source: Molecules (via PubMed Central) URL: [Link]

-

Title: A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G. (Note: Details the exact propargylation methodology utilized for the enantiomeric pairs) Source: MDPI URL: [Link]

-

Title: Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Source: Journal of the American Chemical Society (JACS) URL: [Link]

-

Title: d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. Source: ACS Chemical Biology (via PubMed Central) URL: [Link]

Discovery and history of alpha-propargyl-amino acids

The Discovery and History of α -Propargyl-Amino Acids: From Natural Toxins to Bioorthogonal Powerhouses

As the landscape of chemical biology and drug development evolves, the demand for highly functionalized, non-proteinogenic amino acids has surged. Among these, α -propargyl-amino acids—most notably L-propargylglycine (L-Pra)—stand out as transformative molecular tools. Characterized by a terminal alkyne moiety at the α -carbon, these compounds bridge the gap between natural product enzymology and modern bioorthogonal chemistry. This whitepaper dissects the historical discovery, mechanistic enzymology, and synthetic evolution of α -propargyl-amino acids, providing a definitive guide for researchers leveraging these molecules in drug discovery and bioconjugation.

Historical Discovery: From Synthetic Curiosities to Natural Products

The timeline of α -propargyl-amino acids is highly unusual: they were chemically synthesized decades before they were discovered in nature.

In 1949, Gershon and colleagues executed the first racemic synthesis of propargylglycine using the acetamidomalonic ester method, initially exploring it as a synthetic curiosity [1]. It was not until decades later that L-propargylglycine was isolated as a potent natural toxin from the mushrooms Amanita abrupta and Amanita pseudoporphyria, where it was found to severely disrupt glycogenolysis and deplete intracellular glutathione in hepatocytes [2].

Simultaneously, microbiologists isolated the compound from the fermentation broth of the soil bacterium Streptomyces cattleya[3]. The exact biosynthetic origin of this terminal alkyne remained a mystery until 2019, when the Chang laboratory at UC Berkeley fully elucidated the pathway [4]. They discovered that S. cattleya utilizes a unique enzymatic cascade to convert canonical L-lysine into L-propargylglycine.

Biosynthetic pathway of L-propargylglycine in Streptomyces cattleya.

Mechanistic Enzymology: The Power of Suicide Inhibition

The biological significance of L-propargylglycine stems from its ability to act as a mechanism-based irreversible inhibitor (suicide inhibitor) for specific critical metabolic enzymes. Because the alkyne is relatively inert under physiological conditions, it acts as a "Trojan Horse," only becoming reactive upon enzymatic catalysis.

Inactivation of Cystathionine γ -Lyase (CSE)

CSE is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the endogenous production of hydrogen sulfide ( H2S ), a critical gasotransmitter. Abeles and Walsh demonstrated that L-Pra enters the CSE active site and forms a Schiff base with the PLP cofactor [5]. The enzyme abstracts the α -proton, triggering an electronic rearrangement that converts the alkyne into a highly electrophilic conjugated allene. An active-site nucleophile (typically a tyrosine or cysteine residue) then attacks this allene, forming a dead-end covalent adduct that permanently destroys the enzyme's catalytic machinery.

Inactivation of Proline Dehydrogenase (PRODH)

L-Pra is also a potent suicide inhibitor of PRODH, a mitochondrial flavoenzyme implicated in cancer cell survival under stress. Structural studies by Tanner's group revealed that L-Pra is oxidized by PRODH into an α,β -unsaturated iminium intermediate [6]. This electrophilic species undergoes a 1,4-addition reaction with the N5 atom of the reduced flavin (FADH2) cofactor, followed by Schiff base formation with an active-site lysine (Lys99), permanently tethering the enzyme to its cofactor.

Mechanism of irreversible suicide inhibition by L-propargylglycine.

Chemical Synthesis: Engineering Asymmetric Autonomy

To utilize α -propargyl-amino acids in peptide synthesis and drug discovery, researchers require highly enantiopure materials. While enzymatic resolution is possible, modern chemical biology relies on asymmetric synthesis. The most robust method utilizes the chiral square-planar Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary, such as (S)-BPB (Benzylprolylbenzophenone) [7].

Experimental Protocol: Asymmetric Synthesis of (S)-Propargylglycine via Ni(II)-BPB Complex

This protocol is designed as a self-validating system, ensuring that intermediate quality control dictates the progression of the synthesis.

Step 1: Assembly of the Ni(II) Schiff Base Complex

-

Procedure : React the chiral auxiliary (S)-BPB with glycine and Ni(NO3)2⋅6H2O in methanol, utilizing KOH as a base. Reflux for 2 hours.

-

Causality : The Ni(II) ion acts as a thermodynamic template, driving the formation of a rigid, square-planar Schiff base complex. This rigidity is strictly required to lock the α -carbon of glycine into a defined spatial orientation.

-

Validation Checkpoint : The reaction mixture must transition to a deep, vibrant red/purple color. Isolate via crystallization. Analyze by UV-Vis; a distinct absorption band at ~430 nm confirms the square-planar geometry.

Step 2: Diastereoselective Alkylation

-

Procedure : Dissolve the purified Ni(II)-glycine complex in strictly anhydrous DMF under an argon atmosphere. Add finely powdered NaOH to generate the enolate. Cool to 0°C and add propargyl bromide dropwise.

-

Causality : The bulky benzyl group of the (S)-BPB auxiliary creates severe steric hindrance, completely shielding the Si face of the enolate. Consequently, the propargyl electrophile is forced to attack exclusively from the Re face, guaranteeing high diastereoselectivity. Anhydrous conditions prevent premature enolate protonation.

-

Validation Checkpoint : Monitor via TLC (Hexane/EtOAc 3:1). The starting red spot must completely convert to a new, slightly less polar red spot. Diastereomeric excess (de) should be >95% by 1H -NMR (monitoring the α -proton shift).

Step 3: Hydrolysis and Complex Disassembly

-

Procedure : Suspend the alkylated complex in a mixture of methanol and 3N HCl. Reflux for 4 hours.

-

Causality : The acidic environment hydrolyzes the imine bond, disassembling the complex to liberate the free (S)-propargylglycine, the recovered (S)-BPB auxiliary, and free Ni2+ ions.

-

Validation Checkpoint : The solution color must shift from red to a pale green/blue, visually confirming the release of solvated Ni2+ ions and the destruction of the Schiff base.

Step 4: Purification and Isolation

-

Procedure : Extract the aqueous layer with chloroform to recover the chiral auxiliary (which can be recycled). Pass the aqueous phase through a Dowex 50W-X8 strong cation-exchange resin. Wash with water until neutral, then elute the amino acid with 5% aqueous ammonia. Lyophilize to yield the final product.

-

Validation Checkpoint : Perform Chiral HPLC (e.g., using a Phenomenex Chirex 3126 column) to verify enantiomeric excess (ee > 99%). A positive Ninhydrin stain confirms the presence of the free α -amino group.

Quantitative Profiling and Bioorthogonal Applications

Today, α -propargyl-amino acids are heavily utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. Because the terminal alkyne is biologically inert and exceptionally small, L-Pra can be incorporated into proteins via solid-phase peptide synthesis (SPPS) or metabolic engineering without disrupting protein folding.

Table 1: Pharmacological and Chemical Profiling of L-Propargylglycine

| Parameter | Value / Description | Target / Application |

| IUPAC Nomenclature | (2S)-2-Aminopent-4-ynoic acid | Chemical Identity |

| Enzymatic Target 1 | Cystathionine γ -lyase (CSE) | H2S biosynthesis depletion |

| Enzymatic Target 2 | Proline Dehydrogenase (PRODH) | Anticancer & Mitohormesis |

| Inhibition Mechanism | Irreversible Suicide Inhibition | Covalent PLP/Flavin Adduct |

| Bioorthogonal Reactivity | CuAAC (Click Chemistry) | Peptide stapling, ADC conjugation |

| Natural Origin | Streptomyces cattleya, Amanita spp. | Natural Product Biosynthesis |

By understanding the causality of their enzymatic inhibition and mastering their asymmetric synthesis, drug development professionals can leverage α -propargyl-amino acids to map complex signaling pathways, engineer targeted therapeutics, and push the boundaries of synthetic biology.

References

-

Berkheij, M. (2008). Synthesis of 1,3-Diene-Containing alpha-Amino Acids and Peptides via N-Acyliminium Ions. UvA-DARE (Digital Academic Repository), University of Amsterdam. Available at:[Link]

-

Kawaji, A., et al. (1992). In vitro toxicity test of poisonous mushroom extracts with isolated rat hepatocytes. Journal of Pharmacobio-Dynamics. Available at:[Link]

-

Wikipedia Contributors. (2023). Streptomyces cattleya. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Marchand, J. A., et al. (2019). Discovery of a pathway for terminal-alkyne amino acid biosynthesis. Nature, 567(7748), 420-424. Available at:[Link]

-

Abeles, R. H., & Walsh, C. T. (1977). Acetylenic enzyme inactivators. Inactivation of gamma-cystathionase, in vitro and in vivo by propargylglycine. Journal of the American Chemical Society, 99(14), 4846-4848. Available at:[Link]

-

White, T. A., et al. (2008). Structural Basis for the Inactivation of Thermus thermophilus Proline Dehydrogenase by N-Propargylglycine. Biochemistry, 47(21), 5573-5580. Available at:[Link]

-

Hayriyan, L., et al. (2023). A3-Mannich coupling reaction via chiral propargylglycine Ni(II) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Advances, 13, 10518-10525. Available at:[Link]

Sources

- 1. pure.uva.nl [pure.uva.nl]

- 2. In vitro toxicity test of poisonous mushroom extracts with isolated rat hepatocytes [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces cattleya - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-alpha-Propargylalanine

Executive Summary

In the rapidly evolving landscape of peptidomimetic drug design and bioorthogonal chemistry, the strategic incorporation of unnatural amino acids is paramount for overcoming the pharmacokinetic limitations of native peptides. (R)-alpha-Propargylalanine represents a highly specialized, sterically constrained building block that bridges two critical modalities: structural rigidification and site-specific bioconjugation.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will dissect the causality behind its physicochemical properties, explore the mechanistic logic of its integration into Solid-Phase Peptide Synthesis (SPPS), and outline self-validating protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Physicochemical Profiling & Structural Rationalization

To effectively utilize (R)-alpha-Propargylalanine in synthetic workflows, one must first understand its fundamental properties and the structural implications of its α,α -disubstituted backbone.

Quantitative Specifications

The core chemical identifiers and molecular parameters are summarized below for precise reagent sourcing and mass spectrometry validation[1],[2].

| Parameter | Specification |

| Chemical Name | (R)-alpha-Propargylalanine |

| IUPAC Nomenclature | (2R)-2-amino-2-methylpent-4-ynoic acid |

| CAS Number | 403519-98-2 |

| Molecular Weight | 127.14 g/mol |

| Molecular Formula | C 6 H 9 NO 2 |

| SMILES String | C#CC(C(=O)O)N |

| Key Application | Bioorthogonal click chemistry, S-adenosylhomocysteine hydrolase inhibition |

Mechanistic Causality: The Power of the Alpha-Methyl Group

Standard L-propargylglycine is frequently used for click chemistry; however, it possesses an α -proton that is susceptible to base-catalyzed abstraction. During the iterative Fmoc deprotection cycles of SPPS (which utilize 20% piperidine), this abstraction can lead to enolate formation and subsequent racemization.

(R)-alpha-Propargylalanine solves this through the substitution of the α -proton with a methyl group[3]. This structural modification yields two profound field-proven advantages:

-

Absolute Stereochemical Fidelity: The tetrasubstituted α -carbon physically cannot form an enolate, driving the racemization risk to absolute zero during extended SPPS workflows.

-

Conformational Rigidification (Thorpe-Ingold Effect): The steric bulk of the α -methyl group restricts the allowable ϕ and ψ dihedral angles of the peptide backbone. This steric compression strongly induces local helical conformations (e.g., 310 -helices), which shields the peptide bonds from exopeptidase and endopeptidase active sites, vastly improving the proteolytic stability of the resulting therapeutic.

Solid-Phase Peptide Synthesis (SPPS) Integration

While the α -methyl group provides structural benefits, it introduces significant steric hindrance, drastically reducing the nucleophilicity of the amine and the electrophilicity of the activated carboxylate. Standard coupling protocols will fail, resulting in truncated sequences.

Workflow Logic

To overcome this, the coupling environment must be highly optimized using potent activators and elevated energy inputs.

Caption: Workflow logic for incorporating sterically hindered (R)-alpha-Propargylalanine via Fmoc-SPPS.

Self-Validating Protocol 1: Optimized Fmoc-SPPS Incorporation

Note: This protocol is designed as a self-validating system to prevent downstream synthesis failure.

-

Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes to maximize pore accessibility.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

-

Activation (Critical Step): Pre-activate 3.0 equivalents of Fmoc-(R)-alpha-Propargylalanine-OH with 3.0 eq N,N'-Diisopropylcarbodiimide (DIC) and 3.0 eq Oxyma Pure in DMF for 3 minutes.

-

Expertise Insight: Avoid using uronium salts (like HATU) as the sole activator for this residue. The sterically hindered amine of the subsequent amino acid can react with HATU to form a dead-end guanidinium byproduct.

-

-

Coupling: Add the activated complex to the resin. React for 2-4 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes.

-

Self-Validation (Micro-cleavage): Withdraw a 5 mg resin aliquot. Cleave with TFA/TIPS/H 2 O (95:2.5:2.5) for 1 hour and analyze via LC-MS.

-

Expertise Insight:Do not rely on the Kaiser (ninhydrin) test. α,α -disubstituted amines routinely yield false negatives. The presence of the target mass (+109 Da mass shift, accounting for the loss of water) on the LC-MS trace is the only definitive validation of successful coupling.

-

-

Capping: Treat with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes to permanently truncate any unreacted sequences, preventing complex deletion impurities.

Bioorthogonal Bioconjugation via CuAAC

The terminal alkyne of (R)-alpha-Propargylalanine serves as a bioorthogonal handle. Because it is separated from the backbone by a methylene spacer and shielded by the α -methyl group, it remains highly stable in biological media while retaining perfect reactivity for CuAAC.

Mechanistic Pathway

The click chemistry reaction relies on the formation of a copper-acetylide intermediate, which subsequently undergoes cycloaddition with an azide.

Caption: Mechanistic pathway of CuAAC bioconjugation utilizing the terminal alkyne of the modified peptide.

Self-Validating Protocol 2: Site-Specific CuAAC Bioconjugation

-

Catalyst Preparation: Prepare a fresh stock of CuSO 4 (1 mM) and THPTA ligand (5 mM) in degassed aqueous buffer. Pre-mix for 15 minutes to form the Cu-THPTA complex.

-

Expertise Insight: Pre-complexation prevents Cu(II) from inducing non-specific peptide oxidation or aggregation.

-

-

Reduction: Add Sodium Ascorbate (10 mM) to the complex to reduce Cu(II) to the catalytically active Cu(I) species.

-

Cycloaddition: Add the alkyne-containing peptide (0.1 mM) and the azide-functionalized payload/fluorophore (0.15 mM) to the reaction mixture. Incubate at room temperature for 2 hours under an inert argon atmosphere.

-

Self-Validation (Reaction Monitoring): Monitor the reaction via RP-HPLC at 30-minute intervals. The stoichiometric conversion is validated by the complete disappearance of the starting alkyne-peptide peak and the emergence of a single product peak with a higher retention time and the combined molecular weight.

-

Purification: Quench the reaction with 5 mM EDTA to chelate the copper catalyst, followed by preparative HPLC purification.

Comparative Analysis: Propargylglycine vs. (R)-alpha-Propargylalanine

To justify the higher cost and synthetic difficulty of (R)-alpha-Propargylalanine, we must contrast it directly with standard L-Propargylglycine.

| Feature | L-Propargylglycine | (R)-alpha-Propargylalanine | Causality / Mechanism |

| Alpha-Carbon Substitution | Monosubstituted (H) | Disubstituted (Methyl) | Introduction of steric bulk at the α -carbon. |

| Racemization Risk (SPPS) | Moderate to High | Zero | Absence of an α -proton prevents base-catalyzed enolate formation. |

| Conformational Rigidity | Flexible | Highly Constrained | Thorpe-Ingold effect restricts ϕ / ψ dihedral angles, inducing helicity. |

| Proteolytic Stability | Low | High | Steric shielding physically prevents protease active site docking. |

| Coupling Efficiency | High | Low (Requires optimization) | Steric hindrance reduces the nucleophilicity of the primary amine. |

References

-

Santa Cruz Biotechnology (SCBT) . (R)-alpha-Propargylalanine | CAS 403519-98-2. Retrieved for molecular weight (127.14 g/mol ) and CAS verification.[1]

-

ChemScene . 403519-98-2 | (R)-2-amino-2-methylpent-4-ynoic acid. Retrieved for SMILES string data and structural nomenclature.[2]

-

Chem-Impex . α -Methyl-D-propargylglycine. Retrieved for biochemical application data, including S-adenosylhomocysteine hydrolase inhibition.[3]

Sources

The Biochemical Utility of (R)-α-Propargylalanine: From Bioorthogonal Handles to Enzyme Inhibition

Executive Summary

(R)-α-Propargylalanine—also known systematically as (R)-2-amino-2-methyl-4-pentynoic acid or α-Methyl-D-propargylglycine (CAS 403519-98-2)—is a highly specialized unnatural amino acid that has become indispensable in modern biochemistry and drug development. Unlike standard amino acids, it features two critical structural modifications: a terminal alkyne group and an α-methyl substitution.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the dual nature of this compound. We will explore its role as a conformationally rigid building block for bioorthogonal click chemistry and its potent function as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase. By understanding the causality behind its structural design, researchers can leverage (R)-α-Propargylalanine to engineer stapled peptides, map protein-protein interactions, and modulate epigenetic methylation pathways.

Molecular Architecture and Conformational Rigidity

The biochemical power of (R)-α-Propargylalanine lies in its stereocenter. Standard L-propargylglycine (Pra) is highly flexible, which introduces a significant entropic penalty when a peptide must fold into a defined secondary structure. By introducing a methyl group at the alpha carbon, (R)-α-Propargylalanine mimics the steric restrictions of α-aminoisobutyric acid (Aib).

This α-methylation restricts the Ramachandran dihedral angles ( ϕ and ψ ) to regions that strongly favor α -helical or 310 -helical conformations. When designing macrocyclic or "stapled" peptides targeting flat protein-protein interfaces (such as the p53-MDM2 interaction), this pre-organization is critical for binding affinity and proteolytic stability[1].

Quantitative Structural Comparison

The following table summarizes the divergent properties of standard propargylglycine versus its α-methylated counterpart, highlighting why the latter is chosen for advanced peptidomimetic design.

| Property | L-Propargylglycine (Pra) | (R)-α-Propargylalanine |

| CAS Number | 23089-26-1 | 403519-98-2 |

| Alpha-Carbon Substitution | Hydrogen | Methyl group |

| Conformational Flexibility | High (Unrestricted backbone) | Low (Restricted, Aib-like) |

| Helical Propensity | Low | High ( α -helix / 310 -helix) |

| Primary Enzyme Target | Cystathionine γ -lyase (CSE) | S-adenosylhomocysteine (SAH) hydrolase |

| Application Focus | General bioconjugation, H2S signaling | Stapled peptides, Methylation modulation |

Bioorthogonal Conjugation via CuAAC

The terminal alkyne of (R)-α-Propargylalanine is a prime candidate for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Because the alkyne is biologically inert (bioorthogonal), it allows researchers to selectively attach fluorophores, affinity tags, or cross-linkers to a peptide without interfering with native nucleophilic residues like lysine or cysteine.

Workflow of CuAAC bioconjugation using (R)-α-Propargylalanine.

Self-Validating Protocol: CuAAC Peptide Labeling

To ensure high yields and prevent peptide degradation, the following protocol utilizes a ligand-accelerated approach.

Reagents:

-

(R)-α-Propargylalanine-containing peptide (1 mM final)

-

Azide-functionalized payload (1.2 mM final)

-

CuSO4·5H2O (100 µM)

-

THPTA ligand (500 µM)

-

Sodium Ascorbate (1 mM)

-

Solvent: Degassed 1:1 tert-butanol/Water

Step-by-Step Methodology:

-

Solvent Degassing: Sparge the 1:1 t-BuOH/Water mixture with argon for 15 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the active Cu(I) catalyst back to Cu(II), halting the reaction and promoting the generation of reactive oxygen species (ROS) that degrade susceptible amino acids (e.g., Met, Trp).

-

-

Catalyst Pre-complexation: In a separate tube, mix CuSO4 and THPTA ligand in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.

-

Causality: Pre-forming the Cu(II)-THPTA complex prevents free copper ions from non-specifically binding to the peptide backbone, which causes aggregation and side reactions.

-

-

Reagent Assembly: Dissolve the peptide and the azide payload in the degassed solvent.

-

Initiation: Add the pre-complexed CuSO4/THPTA mixture to the peptide/azide solution. Finally, add the sodium ascorbate solution.

-

Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. It must be added last to initiate the catalytic cycle only when the stabilizing ligand is fully engaged.

-

-

Incubation & Quenching: React for 1-2 hours at room temperature under argon. Quench by adding 5 mM EDTA.

-

Causality: EDTA strips copper from the THPTA ligand and the peptide, terminating the reaction and preventing copper-induced line broadening during downstream MS/NMR analysis.

-

-

Self-Validation Check (LC-MS): Before preparative purification, analyze a 5 µL aliquot via LC-MS. The complete disappearance of the starting peptide mass and the appearance of the exact product mass ( Mpeptide+Mazide ) confirms successful cycloaddition. The absence of +63 Da adducts verifies that the EDTA quench successfully stripped all residual copper.

Biochemical Inhibition of SAH Hydrolase

Beyond its structural utility, (R)-α-Propargylalanine acts as a potent and selective inhibitor of S-adenosylhomocysteine (SAH) hydrolase [2]. This enzyme is a critical node in cellular metabolism, responsible for the reversible hydrolysis of SAH into adenosine and homocysteine.

The Mechanism of Action

In the cellular methylation cycle, S-adenosylmethionine (SAM) donates a methyl group to DNA, RNA, or proteins via methyltransferases, generating SAH as a byproduct. SAH is a potent, competitive product-inhibitor of almost all SAM-dependent methyltransferases.

By inhibiting SAH hydrolase, (R)-α-Propargylalanine causes an intracellular bottleneck. SAH rapidly accumulates, binds to the active sites of methyltransferases with higher affinity than SAM, and effectively shuts down cellular methylation. This mechanism is highly sought after in neuroscience and oncology research for modulating epigenetic states and exploring neuroprotective pathways [2].

Mechanism of SAH Hydrolase inhibition and its effect on cellular methylation.

Applications in Drug Development

The dual functionality of (R)-α-Propargylalanine makes it a cornerstone in modern therapeutics:

-

Epigenetic Modulators: Because of its SAH hydrolase inhibition profile, it is used as a biochemical probe to study conditions where altered metabolism and hypermethylation are key factors, such as in specific cardiovascular diseases and cancers [2].

-

Stapled Peptidomimetics: The compound is frequently incorporated into synthetic peptide libraries. By placing (R)-α-Propargylalanine at the i position and an azide-bearing unnatural amino acid at the i+4 position, researchers can use CuAAC to create a triazole "staple". The resulting macrocycle is locked into an α -helix, making it highly resistant to proteases and capable of penetrating cell membranes to drug intracellular targets [1] [3].

References

- Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles. Patent WO2013123267A1.

(R)-alpha-Propargylalanine: A Comprehensive Technical Guide for its Application in Research and Drug Development

Abstract

Non-proteinogenic amino acids (NPAAs) represent a significant and expanding frontier in chemical biology and pharmaceutical sciences, offering novel functionalities and therapeutic potential.[] Among these, (R)-alpha-Propargylalanine, a chiral amino acid bearing a terminal alkyne, has emerged as a powerful tool for researchers, scientists, and drug development professionals. Its unique propargyl group serves as a versatile chemical handle for bioorthogonal "click" chemistry, enabling the precise modification, labeling, and tracking of peptides and proteins. This in-depth technical guide provides a comprehensive overview of (R)-alpha-Propargylalanine, from its enantioselective synthesis to its practical application in peptide synthesis and bio-conjugation, supported by detailed protocols and characterization data.

Introduction: The Significance of Non-Proteinogenic Amino Acids and the Rise of (R)-alpha-Propargylalanine

The 20 canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, nature's repertoire extends far beyond this set, with hundreds of non-proteinogenic amino acids found in various organisms.[] In the realm of drug discovery, NPAAs are invaluable for their ability to enhance the pharmacological properties of peptide-based therapeutics, such as improving stability, potency, and bioavailability.[][2]

(R)-alpha-Propargylalanine distinguishes itself through the incorporation of a propargyl group, a terminal alkyne that is largely inert within biological systems. This feature makes it an ideal substrate for bioorthogonal chemistry, a class of reactions that occur in living systems without interfering with native biochemical processes.[3] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" reaction known for its high efficiency, specificity, and mild reaction conditions.[4][5] The ability to selectively introduce an alkyne into a peptide sequence via (R)-alpha-Propargylalanine opens up a vast array of possibilities for creating novel bioconjugates, from fluorescently labeled peptides for imaging to peptide-drug conjugates for targeted therapy.[]

This guide will delve into the critical technical aspects of working with (R)-alpha-Propargylalanine, providing the necessary knowledge to harness its full potential in a research and development setting.

Enantioselective Synthesis of (R)-alpha-Propargylalanine

The stereochemistry of amino acids is paramount to their biological function. Consequently, the enantioselective synthesis of (R)-alpha-Propargylalanine is crucial for its application in biologically relevant systems. While numerous methods exist for the asymmetric synthesis of α-amino acids, this section will focus on a conceptual chemoenzymatic approach, which combines the selectivity of enzymes with the versatility of chemical synthesis.

Conceptual Framework: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

A powerful strategy for obtaining a single enantiomer from a racemic mixture is Dynamic Kinetic Resolution (DKR). This process involves the selective reaction of one enantiomer while the other is continuously racemized, theoretically allowing for a 100% yield of the desired stereoisomer.[6][7] For the synthesis of (R)-alpha-Propargylalanine, a hypothetical DKR process can be envisioned as follows:

Figure 1. Conceptual workflow for the Dynamic Kinetic Resolution of DL-alpha-Propargylalanine.

Causality behind the experimental choices:

-

Enzyme Selection: A lipase, such as Candida antarctica Lipase B (CAL-B), is a common choice for the kinetic resolution of amines and amino acids due to its broad substrate specificity and high enantioselectivity.[6] In this hypothetical process, the lipase would selectively acylate the (S)-enantiomer.

-

Racemization Catalyst: A transition metal catalyst, such as a ruthenium complex, is often employed to facilitate the racemization of the unreacted enantiomer.[8] This is the "dynamic" aspect of the resolution, ensuring a continuous supply of the reactive enantiomer.

-

Reaction Conditions: The reaction would typically be carried out in a non-aqueous solvent to favor the acylation reaction and maintain enzyme activity. The choice of acyl donor (e.g., an activated ester) would be optimized for reaction efficiency and compatibility with the enzyme.

Protocol: Enzymatic Kinetic Resolution of Racemic α-Propargylalanine (Conceptual)

The following is a generalized, conceptual protocol for the enzymatic kinetic resolution of racemic α-propargylalanine. Note: This protocol is illustrative and would require optimization for specific enzymes and catalysts.

-

Preparation of Racemic Starting Material: Synthesize racemic DL-α-propargylalanine using standard methods, such as the Strecker synthesis from the corresponding aldehyde.

-

Enzymatic Acylation:

-

In a suitable organic solvent (e.g., toluene), dissolve the racemic DL-α-propargylalanine.

-

Add an acyl donor (e.g., ethyl acetate) and the chosen lipase (e.g., immobilized CAL-B).

-

Allow the reaction to proceed at a controlled temperature (e.g., 40°C) while monitoring the conversion by a suitable analytical method (e.g., chiral HPLC). The lipase will selectively acylate one enantiomer (e.g., the S-enantiomer).

-

-

Separation:

-

After reaching approximately 50% conversion (for a standard kinetic resolution), stop the reaction.

-

Separate the N-acylated amino acid from the unreacted (R)-α-propargylalanine using extraction or chromatography.

-

-

Deprotection:

-

Hydrolyze the N-acyl group from the separated enantiomer to yield the pure (S)-α-propargylalanine, which can be racemized and recycled if a DKR is not employed.

-

-

Purification: Purify the desired (R)-α-propargylalanine by recrystallization or chromatography.

Physicochemical Properties and Characterization

Accurate characterization of (R)-alpha-Propargylalanine is essential for its effective use. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | N/A |

| Molecular Weight | 113.11 g/mol | N/A |

| CAS Number (Fmoc-(R)-propargyl-Ala-OH) | 1198791-65-9 | [9] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

Spectroscopic Data

The following provides expected spectroscopic data for the characterization of (R)-alpha-Propargylalanine.

¹H NMR (Proton Nuclear Magnetic Resonance): [10][11]

-

The spectrum would exhibit characteristic signals for the propargyl group, including a terminal alkyne proton (C≡C-H) typically resonating around 2.0-3.0 ppm as a triplet.

-

The α-proton (CH-NH₂) would appear as a multiplet, with its chemical shift influenced by the solvent and pH.

-

The methylene protons (-CH₂-) of the propargyl group would show a characteristic coupling to the alkyne proton and the α-proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): [10][12]

-

The spectrum would show distinct signals for the five carbon atoms.

-

The two sp-hybridized carbons of the alkyne would resonate in the region of 70-90 ppm.

-

The α-carbon would appear around 50-60 ppm.

-

The methylene carbon would be observed in the aliphatic region.

-

The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 170 ppm.

Mass Spectrometry (MS): [13][14]

-

Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at an m/z corresponding to the molecular weight of the compound (113.11).

-

Characteristic fragmentation patterns would include the loss of the carboxylic acid group and fragments related to the propargyl side chain.

Optical Rotation: [15]

-

The specific rotation, [α]D, is a critical parameter for confirming the enantiomeric purity of (R)-alpha-Propargylalanine. The value would be measured at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration in a defined solvent. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) is a key identifier of the enantiomer.

Applications in Peptide Synthesis and Bioorthogonal Chemistry

The primary utility of (R)-alpha-Propargylalanine lies in its seamless integration into solid-phase peptide synthesis (SPPS) and its subsequent use in bioorthogonal ligation reactions.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(R)-alpha-Propargylalanine, typically as its Fmoc-protected derivative (Fmoc-(R)-propargyl-Ala-OH), can be incorporated into a growing peptide chain using standard SPPS protocols.[16]

Figure 2. General workflow for incorporating Fmoc-(R)-alpha-Propargylalanine in SPPS.

Protocol: Incorporation of Fmoc-(R)-propargyl-Ala-OH into a Peptide Sequence

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) with the initial amino acid attached and the N-terminal Fmoc group removed.

-

Amino Acid Activation: In a separate vessel, pre-activate Fmoc-(R)-propargyl-Ala-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the newly added (R)-alpha-propargylalanine, preparing it for the next coupling cycle.

-

Confirmation: The success of the coupling can be monitored using a qualitative test such as the Kaiser test.

Bioorthogonal Ligation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once incorporated into a peptide, the propargyl group of (R)-alpha-Propargylalanine is ready for the CuAAC reaction with an azide-functionalized molecule. This reaction is highly efficient and forms a stable triazole linkage.[4][5]

Figure 3. Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: CuAAC of a Propargylalanine-Containing Peptide

-

Peptide Preparation: Synthesize and purify the peptide containing (R)-alpha-propargylalanine.

-

Reagent Preparation:

-

Dissolve the peptide in a suitable solvent system, often a mixture of water and an organic co-solvent like DMSO or t-butanol.

-

Prepare stock solutions of the azide-functionalized molecule, a copper(II) sulfate (CuSO₄) solution, and a freshly prepared solution of a reducing agent such as sodium ascorbate. A copper-ligating agent (e.g., THPTA) can be included to stabilize the Cu(I) and improve reaction efficiency.

-

-

Reaction Setup:

-

To the peptide solution, add the azide-functionalized molecule (typically a slight excess).

-

Add the copper(II) sulfate solution, followed by the reducing agent to generate the active Cu(I) catalyst in situ.

-

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by LC-MS, observing the disappearance of the starting materials and the appearance of the triazole product.

-

Purification: Once the reaction is complete, the desired bioconjugate can be purified by reverse-phase HPLC.

Biological Activity and Future Perspectives

While the primary application of (R)-alpha-propargylalanine is as a chemical tool for bioconjugation, the introduction of an alkyne-containing non-proteinogenic amino acid can also influence the biological activity of a peptide. The propargyl group can introduce conformational constraints and alter the binding affinity of the peptide to its target.[17]

The related compound, propargylglycine, is known to be an inhibitor of certain enzymes, such as cystathionine γ-lyase.[18] Although specific inhibitory activities for (R)-alpha-propargylalanine have not been extensively reported, its structural similarity suggests that it could potentially interact with various enzymes. Further research into the specific biological effects of (R)-alpha-propargylalanine is warranted.

The continued development of new bioorthogonal reactions and the exploration of the unique biological properties of alkyne-containing amino acids will undoubtedly expand the utility of (R)-alpha-propargylalanine in drug discovery and chemical biology. Its ability to bridge the worlds of synthetic chemistry and biology makes it an indispensable tool for the modern researcher.

References

-

Biological activity of alpha-alkyl-amino acids. (n.d.). PubMed. Retrieved March 13, 2026, from [Link]

-

Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. (2017, November 15). Beilstein Journal of Organic Chemistry. Retrieved March 13, 2026, from [Link]

-

Enantioselective One-Pot Three-Component Synthesis of Propargylamines. (2006, May 6). Organic Letters. Retrieved March 13, 2026, from [Link]

-

Catalytic asymmetric alkynylation of alpha-imino ester: a versatile approach to optically active unnatural alpha-amino acid derivatives. (2005, August 9). PubMed. Retrieved March 13, 2026, from [Link]

-

Catalytic asymmetric alkynylation of α-imino ester: A versatile approach to optically active unnatural α-amino acid derivatives. (2005, August 9). PNAS. Retrieved March 13, 2026, from [Link]

-

Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

-

An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. (2025, April 1). PMC. Retrieved March 13, 2026, from [Link]

-

Specific rotation. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]

-

Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021, October 11). BMC Biotechnology. Retrieved March 13, 2026, from [Link]

-

Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

-

D-Alanine, N-propargyloxycarbonyl-, propargyl ester. (n.d.). NIST WebBook. Retrieved March 13, 2026, from [Link]

-

Synthesis of propargyl-fmoc (1) and its conjugates with 2-azidocyclohexanol (2), benzyl azide (3) and AZT (4). (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

-

Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. (2022, October 26). PubMed. Retrieved March 13, 2026, from [Link]

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017, November 22). Chemical Reviews. Retrieved March 13, 2026, from [Link]

-

Specific Rotation. (n.d.). Retrieved March 13, 2026, from [Link]

-

Bioorthogonal chemistry. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]

-

Solvent-free synthesis of propargylamines: an overview. (2021, May 30). RSC Publishing. Retrieved March 13, 2026, from [Link]

-

Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). DiVA portal. Retrieved March 13, 2026, from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). MDPI. Retrieved March 13, 2026, from [Link]

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017, July 19). PMC. Retrieved March 13, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved March 13, 2026, from [Link]

-

Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025, June 17). ACS Publications. Retrieved March 13, 2026, from [Link]

-

Specific rotation explanation what is the correct answer? (2022, June 28). Reddit. Retrieved March 13, 2026, from [Link]

-

Fmoc-peptide acid chlorides :Prepara- tion, characterization and utility in peptide synthesis. (n.d.). Retrieved March 13, 2026, from [Link]

-

A general method to predict optical rotations of chiral molecules from their structures. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

-

Aminosäuren. (n.d.). Medizinische Fakultät Münster. Retrieved March 13, 2026, from [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups. (2023, February 11). Chemistry LibreTexts. Retrieved March 13, 2026, from [Link]

-

Specific Rotation and Observed Rotation Calculations in Optical Activity. (2017, November 21). YouTube. Retrieved March 13, 2026, from [Link]

Sources

- 2. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc-(R)-propargyl-Ala-OH 1198791-65-9 [sigmaaldrich.com]

- 10. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. D-Alanine, N-propargyloxycarbonyl-, propargyl ester [webbook.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Specific rotation - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

- 18. Biological activity of alpha-alkyl-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to propargylated amino acids in research

An in-depth technical analysis of propargylated amino acids, their mechanistic role in bioorthogonal chemistry, and their applications in modern proteomic research.

Executive Summary

The integration of propargylated amino acids into proteomic workflows has fundamentally transformed our ability to track, profile, and isolate proteins in their native environments. By leveraging the uniquely inert nature of the terminal alkyne group, researchers can introduce a minimal steric handle into biomolecules. This guide explores the mechanistic causality behind alkyne-azide cycloaddition, details the paradigms of metabolic labeling (BONCAT) and Activity-Based Protein Profiling (ABPP), and provides a self-validating protocol for executing high-efficiency click chemistry in complex lysates.

The Chemical Foundation: Bioorthogonality via Alkyne-Azide Cycloaddition

Propargylated amino acids—such as homopropargylglycine (HPG) or propargylated lysine derivatives—serve as bioorthogonal reporters. The terminal alkyne is biologically inert; it does not cross-react with endogenous nucleophiles or electrophiles found in cellular systems. To detect these alkynes, researchers employ the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction that forms a highly stable 1,2,3-triazole linkage with an azide-functionalized probe[1].

Mechanistic Causality of CuAAC: The uncatalyzed [3+2] cycloaddition between an alkyne and an azide is kinetically forbidden at physiological temperatures. The introduction of a Copper(I) catalyst dramatically lowers the activation energy, accelerating the reaction by a factor of 107 . However, Cu(I) is thermodynamically unstable in aqueous buffers and rapidly catalyzes the generation of reactive oxygen species (ROS) via the reduction of ambient oxygen, which can severely degrade proteins and nucleic acids[2].

To solve this, modern protocols mandate the use of accelerating chelating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA serves a critical dual purpose:

-

Kinetic Acceleration: It coordinates Cu(I) to maintain it in the active +1 oxidation state, preventing its disproportionation or oxidation to Cu(II)[2].

-

Biomolecular Shielding: It physically occupies the coordination sphere of the copper ion, intercepting ROS and protecting the cellular environment from oxidative damage, which is especially critical when labeling live cells[2].

Furthermore, the orientation of the click reaction matters. Research indicates that utilizing an alkyne-tagged biological target and an azide-functionalized reporter probe is optimal. In the reverse orientation, excess alkyne-tags activated by Cu(I) can occasionally undergo non-specific nucleophilic attack by endogenous cysteine residues, increasing background noise[3].

CuAAC reaction logic: Cu(I) and THPTA catalyze the bioorthogonal alkyne-azide cycloaddition.

Metabolic Incorporation: The BONCAT Paradigm

Bioorthogonal Non-Canonical Amino Acid Tagging (4) relies on the metabolic incorporation of the propargylated amino acid HPG[4].

The Causality of HPG Uptake: Methionyl-tRNA synthetase (MetRS) possesses a promiscuous binding pocket that can accommodate the linear, sterically unobtrusive alkyne group of HPG as a surrogate for native methionine. By transiently depleting endogenous methionine from the culture media, researchers shift the competitive binding equilibrium, forcing the cellular translational machinery to incorporate HPG into newly synthesized polypeptide chains[4]. This provides a precise temporal "snapshot" of the translatome, allowing researchers to isolate proteins synthesized strictly during the HPG pulse[5].

Activity-Based Protein Profiling (ABPP) & PTM Tracking

Beyond global metabolic labeling, propargylated amino acids are engineered into Activity-Based Probes (ABPs). In traditional ABPP, attaching a bulky fluorophore directly to an enzyme inhibitor often hinders cellular uptake and alters the probe's binding affinity. By replacing the bulky reporter with a minimal propargyl handle, the probe retains its native pharmacokinetic properties. The probe covalently binds the active enzyme in vivo, and the reporter tag is subsequently conjugated ex vivo using CuAAC[1].

Additionally, propargylated analogs of S-adenosylmethionine (SAM), such as ProSeMet, are used to map the methylproteome. Enzymes transfer the propargyl group to target lysine or arginine residues, creating site-specific propargylated amino acids that can be enriched and sequenced via mass spectrometry to discover novel post-translational modifications (PTMs)[6].

Quantitative Parameters for Optimal CuAAC Labeling

To ensure high labeling efficiency while minimizing background noise, precise stoichiometric control of the CuAAC reagents is required. The following table synthesizes the optimal quantitative parameters for lysate-based click chemistry[2][7].

| Parameter | Optimal Concentration | Mechanistic Rationale |

| Cu(II) Source (CuSO₄) | 50 – 200 µM | Provides the pre-catalytic metal; concentrations >50 µM are required to overcome competitive chelation by endogenous lysate proteins. |

| Reducing Agent (Na-Ascorbate) | 2.5 – 5.0 mM | Reduces Cu(II) to the active Cu(I) state. Used in vast excess to maintain a reducing environment against ambient oxygen. |

| Cu(I) Ligand (THPTA) | 250 µM – 1.0 mM (≥ 5:1 ratio to Cu) | Accelerates cycloaddition kinetics and physically shields biomolecules from Cu(I)-mediated oxidative damage. |

| Azide-Probe (Reporter) | 20 – 100 µM | Excess probe drives the reaction forward; higher concentrations require more stringent post-reaction washing. |

| Reaction Time / Temp | 30 – 60 min @ RT | Provides >70% conversion efficiency. Prolonged incubation yields diminishing returns and increases off-target background. |

Validated Experimental Protocol: HPG Metabolic Labeling & CuAAC

To ensure scientific integrity, the following BONCAT workflow is designed as a self-validating system . It incorporates a mandatory negative control and stringent precipitation steps to differentiate true covalent triazole linkages from non-specific hydrophobic intercalation[8].

Step 1: Sensitization (Methionine Depletion)

-

Wash cultured cells (e.g., HEK293) twice with warm PBS to remove residual serum.

-

Incubate cells in Methionine-free DMEM supplemented with dialyzed FBS for 30 minutes. Causality: Depleting intracellular methionine pools lowers the competitive threshold, maximizing MetRS affinity for the incoming HPG[4].

Step 2: Metabolic Pulse (HPG Incorporation)

-

Add HPG to the media at a final concentration of 1 mM.

-

Self-Validation Control: In a parallel well, add 1 mM standard L-Methionine instead of HPG. (Any fluorescent/biotin signal detected in this control later will quantify the non-specific background of the click reaction).

-

Incubate for 1–4 hours depending on the desired translatome window.

Step 3: Lysis and Denaturation

-

Harvest cells and lyse in a denaturing buffer (e.g., 1% SDS, 50 mM Tris-HCl, pH 8.0) containing protease inhibitors.

-

Boil lysates at 95°C for 5 minutes. Causality: Native proteins bury hydrophobic regions. Boiling in SDS unfolds the tertiary structure, exposing sterically hindered propargylated residues to the aqueous click reagents[7].

Step 4: CuAAC Click Reaction

-

Dilute the lysate to 1–2 mg/mL protein concentration.

-

Assemble the click reaction master mix in this exact order to prevent premature Cu(I) oxidation:

-

Azide-Fluorophore or Azide-Biotin (50 µM final)

-

CuSO₄ (100 µM final)

-

THPTA (500 µM final)

-

Sodium Ascorbate (2.5 mM final, freshly prepared)

-

-

Vortex gently and incubate in the dark at room temperature for 1 hour.

Step 5: Stringent Washing (Signal Validation)

-

Add 4 volumes of ice-cold Methanol, 1 volume of Chloroform, and 3 volumes of ddH₂O to the reaction. Vortex vigorously and centrifuge at 14,000 x g for 5 minutes.

-

Discard the upper and lower liquid phases, leaving the precipitated protein disk intact at the interface.

-

Wash the disk twice with 100% Methanol. Causality: Unreacted azide-probes are highly hydrophobic and will non-specifically bind to proteins. Methanol/Chloroform precipitation strips all non-covalently bound probes. The survival of the signal through this wash definitively validates the presence of the covalent triazole linkage[8].

BONCAT workflow: Metabolic labeling with HPG followed by CuAAC tagging and self-validation.

Conclusion

The strategic deployment of propargylated amino acids provides an elegant, minimally perturbative window into cellular dynamics. By understanding the thermodynamic and kinetic causality of the CuAAC reaction—specifically the protective and accelerating role of ligands like THPTA—researchers can achieve near-quantitative labeling of the translatome and active proteome. When coupled with rigorous, self-validating precipitation protocols, this chemistry yields data of the highest analytical integrity.

References

-

Title: 4 Source: Springer Nature

-

Title: 5 Source: ResearchGate

-

Title: 8 Source: PMC / NIH

-

Title: 7 Source: Ting Laboratory

-

Title: 1 Source: MDPI

-

Title: 3 Source: PMC / NIH

-

Title: 2 Source: PMC / NIH

-

Title: 6 Source: ACS

Sources

- 1. mdpi.com [mdpi.com]

- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity and Bioorthogonal Utility of (R)-alpha-Propargylalanine (D-Propargylglycine)

Executive Summary

(R)-alpha-Propargylalanine, universally designated in the literature as D-propargylglycine (D-Pra) , is a non-proteinogenic amino acid characterized by a terminal alkyne moiety. In biochemical research, stereochemistry dictates function: while its enantiomer L-propargylglycine acts as an inhibitor of cystathionine γ-lyase (CSE)[1], D-Pra serves a distinct, dual-purpose role. It is both a highly specific mechanism-based (suicide) inhibitor of D-amino acid oxidase (DAAO) [2] and a premier bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in advanced peptide engineering[3]. This guide explores the mechanistic causality behind its biological activity and provides validated methodologies for its application in synthetic biology.

Mechanistic Biology: Suicide Inhibition of D-Amino Acid Oxidase (DAAO)

D-Amino acid oxidase (DAAO) is an FAD-dependent flavoenzyme responsible for the oxidative deamination of neutral D-amino acids into their corresponding α -keto acids. D-Pra acts as a classic suicide substrate for this enzyme[4].

The Mechanism of Covalent Inactivation

When D-Pra enters the DAAO active site, it is initially recognized as a standard substrate. During the catalytic cycle, the abstraction of the α -proton (via hydride transfer) by the FAD cofactor triggers an electronic rearrangement of the terminal alkyne. This converts the relatively inert alkyne into a highly reactive allenyl or alkylating intermediate[5]. This electrophilic species rapidly undergoes a covalent reaction with a nucleophilic amino acid residue within the active site, leading to irreversible enzyme inactivation[2].

Expert Insight: Because the inactivation is mechanism-based, the rate of inactivation is strictly proportional to the catalytic turnover. Researchers utilizing D-Pra must account for the partition ratio—the number of turnover events that result in harmless product formation versus the number that result in covalent enzyme death.

Caption: Mechanism of DAAO suicide inhibition by D-propargylglycine via reactive intermediate formation.

Bioorthogonal Utility: Click Chemistry and Peptide Engineering

Beyond enzymology, D-Pra is a cornerstone of modern bioorthogonal chemistry. The terminal alkyne is inert under physiological conditions but reacts rapidly with azides in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage[6].

Why the D-Enantiomer?

In the development of synthetic antibodies, capture agents, and peptide therapeutics, proteolytic stability is paramount. Incorporating D-Pra into One-Bead-One-Compound (OBOC) libraries or Iterative Peptide In Situ Click Chemistry (IPISC) workflows ensures that the resulting macrocycles or stapled peptides resist degradation by native L-proteases[7].

Key Applications

-

Peptide Macrocyclization: D-Pra is routinely paired with azido-amino acids (e.g., δ -azidoornithine) to create click-cyclized β -bodies that inhibit amyloid fibrillation[8].

-

Fluorophore Attachment: Late-stage diversification of peptides is achieved by clicking D-Pra with azido-coumarin derivatives[6].

-

Radiolabeling (Theranostics): The resulting 1,2,3-triazole acts as a histidine-like chelator, enabling >95% radiochemical yield complexation with 99mTc for SPECT imaging[9].

Caption: Step-by-step workflow for on-resin CuAAC peptide macrocyclization using D-propargylglycine.

Quantitative Benchmarks

The following table summarizes the quantitative performance of D-Pra across its primary applications, providing expected yields and kinetic parameters for experimental planning.

| Application / Target | Parameter / Metric | Value / Outcome | Context / Reference |

| DAAO Inhibition | Mode of Action | Irreversible (Suicide) | Covalent modification of active site[2] |

| CuAAC Peptide Modification | Synthetic Yield | 81% – 97% | On-resin click with azido-fluorophores[6] |

| IPISC Library Screening | Binding Affinity ( KD ) | (Anchor) | D-Pra used in OBOC libraries for bio-stability[7] |

| SPECT Radiolabeling | Radiochemical Yield | >95% | 99mTc complexation via triazole linkage[9] |

Experimental Methodologies

Protocol 1: In Vitro DAAO Inactivation Assay

Objective: Determine the pseudo-first-order inactivation rate constant ( kinact ) of DAAO by D-Pra. Self-Validation: Dilution into excess D-Alanine outcompetes unreacted D-Pra, ensuring the measured activity strictly reflects the fraction of enzyme that has been covalently modified.

-

Pre-incubation: Incubate purified DAAO (e.g., ) with varying concentrations of D-Pra ( 0.5 mM−5 mM ) in 50 mM sodium pyrophosphate buffer (pH 8.3) at 25°C.

-

Aliquot Sampling: At specific time intervals ( 0,5,10,20 min ), withdraw aliquots.

-

Residual Activity Measurement: Immediately dilute the aliquot into of an assay mixture containing excess D-Alanine ( 50 mM ), FAD ( ), Catalase, Peroxidase, and o -Dianisidine.

-

Data Analysis: Monitor the absorbance at 436 nm to measure H2O2 production. Plot ln(residual activity) versus time to calculate kinact .

Protocol 2: On-Resin CuAAC Peptide Macrocyclization

Objective: Synthesize a proteolytically stable cyclic peptide using D-Pra as the alkyne donor. Causality: Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) state in situ. Degassing the solvent prevents the rapid oxidation of Cu(I) back to Cu(II), which would stall the cycloaddition.

-

Solid-Phase Synthesis: Assemble the linear peptide on a Rink Amide resin using standard Fmoc chemistry. Incorporate Fmoc-D-Pra-OH and an azido-amino acid (e.g., Fmoc-Lys( N3 )-OH) at the desired cyclization sites (e.g., positions i and i+4 ).

-

Copper(I) Generation: Dissolve CuSO4 ( 0.5 eq ) and Sodium Ascorbate ( 2.0 eq ) in degassed DMF/H 2 O (4:1 v/v).

-

Cyclization: Add the copper mixture to the resin-bound peptide. Agitate at room temperature for 12–24 hours under an argon atmosphere.

-

Resin Washing: Wash the resin extensively with a 0.1 M EDTA solution to chelate and remove residual copper ions, followed by DMF and DCM washes.

-

Cleavage & Verification: Cleave the cyclic peptide from the resin using a TFA/TIPS/H 2 O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold ether and analyze the crude product via LC-MS to confirm the mass shift corresponding to the 1,2,3-triazole macrocycle.

References

- Horiike, K., et al. "Affinity Labeling of D-Amino Acid Oxidase with an Acetylenic Substrate." The Journal of Biochemistry.[URL: https://academic.oup.com/jb/article-abstract/78/1/57/844788]

- Marcotte, P., & Walsh, C. "Properties of D-amino acid oxidase covalently modified upon its oxidation of D-propargylglycine." Biochemistry.[URL: https://pubmed.ncbi.nlm.nih.gov/687008/]

- Metaferia, B. B., et al. "Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry." Bioorganic & Medicinal Chemistry Letters (via PMC).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2722718/]

- Millward, S. W., et al. "In situ click chemistry: from small molecule discovery to synthetic antibodies." Integrative Biology (via PMC).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3584501/]

- "Fluorescent Analogues of FRH Peptide: Cu(II) Binding and Interactions with ds-DNA/RNA." Molecules (MDPI).[URL: https://www.mdpi.com/1420-3049/27/3/621]

- "Synthesis of a porphyrin with histidine-like chelate: an efficient path towards molecular PDT/SPECT theranostics." RSC Advances.[URL: https://pubs.rsc.org/en/content/articlelanding/2020/RA/D0RA05987A]

- "Hydrodynamic Control of Alzheimer Aβ Fibrillation with Glucosaminic Acid Containing Click-Cyclized β-Bodies." Journal of the American Chemical Society.[URL: https://pubs.acs.org/doi/10.1021/jacs.3c09785]

Sources

- 1. L-Propargylglycine | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of D-amino acid oxidase covalently modified upon its oxidation of D-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Fluorescent Analogues of FRH Peptide: Cu(II) Binding and Interactions with ds-DNA/RNA [mdpi.com]

- 7. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of a porphyrin with histidine-like chelate: an efficient path towards molecular PDT/SPECT theranostics - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03958F [pubs.rsc.org]

The Trojan Horse Within: An In-Depth Technical Guide to the Mechanism of Action of (R)-alpha-Propargylalanine as a Suicide Inhibitor of Alanine Racemase

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration of the mechanism of action of (R)-alpha-propargylalanine, a potent inhibitor of alanine racemase. As a Senior Application Scientist, this document is structured to deliver not just a description of the inhibitory process but a causal narrative that underpins the experimental validation and strategic considerations in drug development. We will delve into the intricacies of suicide inhibition, the molecular ballet within the enzyme's active site, and the methodologies to quantitatively assess this potent mode of action.

Introduction: The Strategic Importance of Alanine Racemase Inhibition

Alanine racemase (Alr) is a vital bacterial enzyme responsible for the stereochemical conversion of L-alanine to D-alanine.[1][2] This latter enantiomer is an indispensable building block for the synthesis of peptidoglycan, the rigid macromolecular layer that encases bacterial cells and maintains their structural integrity.[3][4] Crucially, alanine racemase is absent in humans, making it an exemplary target for the development of selective antibacterial agents with a potentially high therapeutic index.[5] (R)-alpha-propargylalanine emerges as a sophisticated inhibitor that leverages the enzyme's own catalytic machinery to bring about its demise, a mechanism aptly termed "suicide inhibition."[5]

The Core Mechanism: Suicide Inhibition of Alanine Racemase

(R)-alpha-propargylalanine functions as a mechanism-based inactivator, or suicide inhibitor. This elegant strategy involves the inhibitor initially binding to the enzyme's active site as if it were a natural substrate.[5] The enzyme then proceeds with its catalytic cycle, but in doing so, it chemically transforms the inhibitor into a highly reactive species that covalently modifies and irreversibly inactivates the enzyme.[6]

The catalytic heart of alanine racemase is the pyridoxal-5'-phosphate (PLP) cofactor, which is covalently linked to a conserved lysine residue in the active site, forming an internal aldimine.[7][8] The racemization of alanine proceeds through a series of steps involving the formation of an external aldimine with the substrate, followed by the abstraction of the alpha-proton to generate a stabilized carbanionic intermediate.[5][7]

The inhibitory action of (R)-alpha-propargylalanine masterfully hijacks this process. The propargyl group, an alkyne functional group, is the key to its "Trojan horse" strategy. While seemingly innocuous upon initial binding, it is poised for enzymatic activation into a reactive allene intermediate. This intermediate is then susceptible to nucleophilic attack by a proximate active site residue, leading to the formation of a stable, covalent adduct and the ultimate inactivation of the enzyme. A similar mechanism has been observed with other inhibitors like 3-halovinylglycines, which also form reactive allenic intermediates.[6]

A Step-by-Step Mechanistic Pathway

The inactivation of alanine racemase by (R)-alpha-propargylalanine can be dissected into the following discrete steps:

-

Initial Reversible Binding: (R)-alpha-propargylalanine, mimicking the natural substrate L-alanine, binds reversibly to the active site of alanine racemase.

-

Formation of the External Aldimine: The amino group of (R)-alpha-propargylalanine displaces the active site lysine from the PLP cofactor, forming an external aldimine.[5]

-

Enzymatic Activation: A basic residue in the active site, likely a tyrosine, abstracts a proton from the alpha-carbon of the inhibitor.[7] This initiates a cascade of electron rearrangements.

-

Generation of the Reactive Intermediate: The deprotonation and subsequent electronic rearrangement lead to the formation of a highly reactive allene intermediate within the confines of the active site.

-